molecular formula C8H13ClO3 B1313839 Ethyl 6-chloro-2-oxohexanoate CAS No. 62123-62-0

Ethyl 6-chloro-2-oxohexanoate

Cat. No.: B1313839
CAS No.: 62123-62-0
M. Wt: 192.64 g/mol
InChI Key: JGNDQZHNIWDWBR-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester, often used as an intermediate in organic synthesis. This compound is notable for its role in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-chloro-2-oxohexanoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 2-oxohexanoate. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

C8H14O3+SOCl2C8H13ClO3+SO2+HCl\text{C}_8\text{H}_{14}\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_{13}\text{ClO}_3 + \text{SO}_2 + \text{HCl} C8​H14​O3​+SOCl2​→C8​H13​ClO3​+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2-oxohexanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.

Major Products:

    Nucleophilic Substitution: Ethyl 6-azido-2-oxohexanoate, ethyl 6-thiocyanato-2-oxohexanoate.

    Reduction: Ethyl 6-chloro-2-hydroxyhexanoate.

    Hydrolysis: 6-chloro-2-oxohexanoic acid.

Scientific Research Applications

Ethyl 6-chloro-2-oxohexanoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: This compound is a precursor in the synthesis of drugs used to treat various conditions, including cardiovascular diseases and metabolic disorders.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-oxohexanoate depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the carbonyl group and the chlorine atom, which makes it susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl 6-chloro-2-oxohexanoate can be compared with other chlorinated esters such as:

    Ethyl 6-chloro-2-oxopentanoate: Similar structure but with one less carbon atom.

    Ethyl 6-chloro-2-oxoheptanoate: Similar structure but with one more carbon atom.

    Ethyl 6-bromo-2-oxohexanoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific chain length and the presence of both a chlorine atom and a carbonyl group, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

ethyl 6-chloro-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNDQZHNIWDWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482526
Record name ETHYL 6-CHLORO-2-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62123-62-0
Record name ETHYL 6-CHLORO-2-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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